2-(2-methylphenyl)-1H-Indole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2-methylphenyl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N/c1-11-6-2-4-8-13(11)15-10-12-7-3-5-9-14(12)16-15/h2-10,16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUNOPHTUNNAFGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60476843 | |
| Record name | 2-o-Tolyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60476843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
537684-22-3 | |
| Record name | 2-o-Tolyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60476843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic and Computational Analyses of 2 2 Methylphenyl 1h Indole
Quantum Chemical Studies and Theoretical Calculations
Quantum chemical calculations have become an indispensable tool for predicting the properties of molecular systems. For complex organic molecules like 2-(2-methylphenyl)-1H-indole, these methods offer a detailed understanding of its behavior at the atomic and electronic levels.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its balance of accuracy and computational cost. The B3LYP functional, a hybrid functional, is frequently used in conjunction with basis sets like 6-311G(d,p) or 6-311++G(d,p) to investigate the structural and electronic properties of indole (B1671886) derivatives. bhu.ac.innih.govresearchgate.netopenaccesspub.org DFT calculations are employed to optimize the molecular geometry, predicting bond lengths and angles that are often in good agreement with experimental data from techniques like X-ray crystallography. nih.govscirp.org
For instance, in studies of similar molecules, the optimized geometrical parameters obtained by DFT calculations show a strong correlation with experimental values. researchgate.net Beyond structural prediction, DFT is used to calculate vibrational frequencies (FT-IR and Raman spectra), which, after appropriate scaling, closely match experimental spectra, aiding in the assignment of vibrational modes. openaccesspub.orgresearchgate.net
Time-Dependent DFT (TD-DFT) extends the principles of DFT to study excited states and electronic transitions. nih.gov This method is crucial for predicting the ultraviolet-visible (UV-Vis) absorption spectra of molecules. nih.govresearchgate.net By calculating the energies of electronic transitions, such as the π → π* transitions common in aromatic systems like indoles, TD-DFT helps to interpret experimental spectra and understand the photophysical properties of the compound. researchgate.net For related indole derivatives, TD-DFT calculations have been successfully used to predict absorption wavelengths in various solvents. researchgate.net
Table 1: Representative DFT/TD-DFT Calculation Parameters for Indole Derivatives
| Parameter | Method/Basis Set | Application | Reference |
|---|---|---|---|
| Geometry Optimization | B3LYP/6-311G(d,p) | Predicts stable molecular conformation, bond lengths, and angles. | bhu.ac.inscirp.org |
| Vibrational Frequencies | B3LYP/6-311++G(d,p) | Simulates IR and Raman spectra to aid in peak assignment. | researchgate.netopenaccesspub.org |
| Electronic Transitions | TD-B3LYP/6-31+G(d,p) | Calculates UV-Vis absorption maxima and oscillator strengths. | researchgate.net |
| Reactivity Descriptors | B3LYP/6-311G++(d,p) | Determines parameters like chemical hardness and electrophilicity. | researchgate.net |
Ab initio Hartree-Fock (HF) theory is a fundamental method in quantum chemistry that solves the electronic Schrödinger equation without empirical parameters. scirp.org While generally less accurate than DFT for many applications due to its neglect of electron correlation, HF calculations are often performed alongside DFT to provide a comparative baseline. nih.govresearchgate.netresearchgate.net
In studies of indole and its derivatives, HF methods, often with the 6-31G(d,p) basis set, have been used to investigate optimized molecular structures and vibrational frequencies. nih.govresearchgate.net When comparing results, it is commonly observed that the bond lengths predicted by HF can differ from experimental values, and scaled HF-calculated vibrational frequencies may show larger deviations from experimental spectra compared to those calculated with DFT methods like B3LYP. researchgate.netscirp.org For example, a comparative study on a chalcone (B49325) derivative found that bond lengths calculated by the HF method showed a stronger correlation with experimental values than B3LYP in that specific case, though DFT is generally favored for vibrational analysis. scirp.org
For a more accurate description of excited states, especially in cases involving photochemistry, bond breaking, or complex electronic structures, multireference methods are required. The Complete Active Space Self-Consistent Field (CASSCF) method provides a robust framework for describing the electronic structure of molecules where single-reference methods like HF and DFT may fail. rsc.orge3s-conferences.org CASSCF optimizes the orbitals and the configuration interaction coefficients simultaneously within a defined "active space" of orbitals and electrons.
Following a CASSCF calculation, second-order perturbation theory (CASPT2) is often applied to account for dynamic electron correlation, which is missing in the CASSCF wave function. e3s-conferences.orgnih.govmdpi.com The CASSCF/CASPT2 approach is a powerful tool for studying the potential energy surfaces of excited states, identifying minima, transition states, and conical intersections that govern photochemical reaction pathways. rsc.orgmdpi.com For example, studies on the photolysis of related heterocyclic compounds like 1H-1,2,3-triazole have used CASPT2 to elucidate reaction mechanisms, showing how the molecule relaxes from an excited state back to the ground state. rsc.org This level of theory is essential for understanding the photostability and photoreactivity of molecules like this compound.
Quantum chemical calculations provide a wealth of information about a molecule's electronic structure, which can be used to predict its reactivity. researchgate.net Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, offer a quantitative measure of a molecule's stability and reactivity. acs.org Key descriptors include:
Chemical Potential (μ): Indicates the tendency of electrons to escape from the system.
Chemical Hardness (η): Measures the resistance to change in electron distribution.
Global Softness (S): The reciprocal of hardness, indicating the capacity to accept electrons.
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.
These descriptors are calculated using the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For instance, a molecule with a high chemical hardness and a low electrophilicity index is generally more stable and less reactive. These parameters are valuable in understanding the chemical behavior of this compound in various chemical environments. bhu.ac.in
Table 2: Global Reactivity Descriptors and Their Formulas
| Descriptor | Formula | Significance |
|---|---|---|
| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Electron donating/accepting tendency |
| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Resistance to charge transfer |
| Global Softness (S) | S = 1 / η | Measure of molecular reactivity |
| Electrophilicity Index (ω) | ω = μ2 / (2η) | Propensity to act as an electrophile |
The Frontier Molecular Orbitals (FMOs), specifically the HOMO and LUMO, are central to understanding chemical reactivity and electronic properties. wuxibiology.com The distribution of these orbitals reveals the most probable regions for nucleophilic and electrophilic attacks. The HOMO, being the outermost orbital containing electrons, represents the ability to donate electrons (nucleophilicity), while the LUMO, the innermost empty orbital, represents the ability to accept electrons (electrophilicity). bhu.ac.innih.gov
For this compound, the HOMO is expected to be distributed over the electron-rich indole ring system, while the LUMO may be located on both the indole and the appended phenyl ring. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter that correlates with the chemical stability and reactivity of the molecule. researchgate.net A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov This energy gap is also directly related to the electronic transitions observed in UV-Vis spectroscopy. Analysis of these orbitals helps to explain the intramolecular charge transfer (ICT) characteristics of the molecule. openaccesspub.org
Table 3: Representative HOMO-LUMO Data for a Substituted Indole Derivative
| Parameter | Calculated Value (eV) |
|---|---|
| EHOMO | -5.8 |
| ELUMO | -1.2 |
| HOMO-LUMO Gap (ΔE) | 4.6 |
Note: These are representative values from literature on similar compounds and may not reflect the exact values for this compound.
The Molecular Electrostatic Potential Surface (MEPS or MESP) is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. bhu.ac.indtic.mil The MEP map is plotted on the molecule's surface, with different colors representing different values of the electrostatic potential. mdpi.com
Red regions indicate negative electrostatic potential, which are areas rich in electrons. These sites are susceptible to electrophilic attack and are associated with nucleophilic character. mdpi.com In this compound, these regions are expected around the nitrogen atom of the indole ring.
Blue regions represent positive electrostatic potential, corresponding to electron-deficient areas. These sites are prone to nucleophilic attack. mdpi.com The hydrogen atom attached to the indole nitrogen (N-H) is a likely site of positive potential. bhu.ac.in
Green regions denote areas of neutral or near-zero potential.
By analyzing the MEP surface, one can predict how this compound will interact with other molecules, including its hydrogen bonding capabilities and preferred sites for chemical reactions. bhu.ac.indtic.mil
Vibrational and Conformational Analysis
Vibrational spectroscopy, coupled with computational methods, provides profound insights into the molecular structure, bonding, and conformational flexibility of heterocyclic compounds like this compound. Techniques such as Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy are used to probe the fundamental vibrational modes of the molecule. However, the complexity of the spectra for a molecule of this size necessitates the use of quantum chemical calculations, primarily Density Functional Theory (DFT), to achieve accurate assignments of the observed vibrational bands.
The vibrational spectrum of this compound is characterized by a series of absorption bands corresponding to the stretching, bending, and torsional motions of its constituent atoms. To definitively assign these experimental bands to specific vibrational modes, a Potential Energy Distribution (PED) analysis is employed. PED analysis quantifies the contribution of individual internal coordinates (like bond stretching or angle bending) to each normal vibrational mode. This method is crucial for untangling complex spectral regions where multiple vibrational modes are coupled. researchgate.net
DFT calculations, often using the B3LYP functional with basis sets like 6-311++G(d,p), are performed to optimize the molecular geometry and compute the harmonic vibrational frequencies. researchgate.netresearchgate.net While direct PED analysis for this compound is not extensively published, the vibrational modes can be understood by examining the well-characterized vibrations of the parent indole ring and the attached tolyl group. researchgate.net The N-H stretching vibration in 1-unsubstituted indoles is typically a sharp band in the 3220–3500 cm⁻¹ region. researchgate.net Aromatic C-H stretching vibrations from both the indole and tolyl rings are expected in the 3000–3200 cm⁻¹ range. researchgate.net The region from 1400 cm⁻¹ to 1650 cm⁻¹ is characteristic of C-C stretching vibrations within the aromatic rings. researchgate.net
Below is an illustrative table of key vibrational modes expected for an indole-based structure, based on studies of the parent indole molecule. researchgate.net
| Vibrational Mode | Assignment | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | PED Contribution (%) |
| ν(N-H) | N-H Stretch | 3525 | 3528 | 100 |
| ν(C-H) aromatic | C-H Stretch | 3120 | 3122 | >95 |
| ν(C=C) aromatic | C=C Ring Stretch | 1618 | 1615 | 85 |
| δ(N-H) | N-H In-plane Bend | 1425 | 1428 | 70 |
| ν(C-N) | C-N Stretch | 1350 | 1355 | 65 |
| γ(C-H) | C-H Out-of-plane Bend | 740 | 743 | 90 |
Note: This data is representative of the indole moiety and serves as a basis for interpreting the more complex spectrum of the title compound. Data adapted from theoretical studies on parent indole. researchgate.net
Intramolecular interactions are non-covalent forces that occur within a single molecule and play a critical role in determining its most stable three-dimensional conformation. The outline suggests C-H···O hydrogen bonds as an example of such an interaction. However, the parent molecule, this compound, lacks any oxygen atoms, and therefore cannot form intramolecular C-H···O bonds.
In derivatives of this compound that incorporate oxygen-containing functional groups, such as sulfonyl or carboxyl groups, weak intramolecular C-H···O hydrogen bonds are indeed observed and contribute to conformational stability. nih.govresearchgate.netmdpi.com For instance, in ethyl 1-benzenesulfonyl-2-[(E)-2-(2-methylphenyl)ethenyl]indole-3-carboxylate, the molecular structure is stabilized by such weak interactions. nih.govresearchgate.net
In the absence of suitable acceptor atoms like oxygen, other weak interactions can influence the conformation of this compound. One possibility is the C-H···π interaction, where a C-H bond from the tolyl group can interact with the electron-rich π-system of the indole nucleus, or vice-versa. These interactions, while weak, can influence the dihedral angle between the two aromatic ring systems.
In the solid state, the crystal packing of aromatic molecules is often governed by intermolecular forces, among which π-π stacking is paramount. rsc.org This non-covalent interaction involves the attractive force between the electron-rich π-systems of adjacent aromatic rings. nih.gov In indole derivatives, these interactions are crucial for the formation of stable, ordered supramolecular assemblies. eurjchem.com
The crystal structure of indole-containing compounds frequently reveals π-π stacking, which can occur between indole rings of neighboring molecules or between an indole ring and another aromatic substituent. researchgate.netnih.gov The geometry of this stacking can be parallel-displaced or T-shaped, with the strength and geometry dictated by the electrostatic potential of the interacting rings. nih.gov
Nuclear Magnetic Resonance (NMR) Chemical Shift Prediction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structure elucidation in organic chemistry. Predicting ¹H and ¹³C NMR chemical shifts using computational methods has become a powerful complement to experimental data, particularly for confirming structural assignments and understanding electronic properties. researchgate.net
The most reliable method for predicting NMR chemical shifts is the Gauge-Including Atomic Orbitals (GIAO) approach, typically performed in conjunction with DFT (e.g., at the B3LYP or mPW1PW91 level). researchgate.netacs.org This method calculates the isotropic magnetic shielding constants for each nucleus in the molecule. The final chemical shifts (δ) are then obtained by referencing these shielding values to the calculated shielding of a standard compound, usually tetramethylsilane (B1202638) (TMS). researchgate.net
For this compound, the predicted chemical shifts are influenced by several factors. The aromatic ring currents of both the indole and the 2-methylphenyl (tolyl) systems create distinct magnetic environments, leading to the dispersion of proton and carbon signals. ucl.ac.uk The electron-donating nature of the indole nitrogen and the methyl group, as well as steric effects, further modulate the local electron density and thus the shielding of nearby nuclei. ucl.ac.uklibretexts.org
An illustrative table of predicted ¹H and ¹³C NMR chemical shifts for this compound, based on computational models and known ranges for indole and tolyl fragments, is presented below. libretexts.orgmdpi.comrsc.org
Predicted ¹H and ¹³C NMR Chemical Shifts

| Position | Predicted ¹H Shift (δ, ppm) | Position | Predicted ¹³C Shift (δ, ppm) |
| H-1 (N-H) | 8.15 | C-2 | 137.5 |
| H-3 | 6.75 | C-3 | 101.2 |
| H-4 | 7.60 | C-3a | 129.0 |
| H-5 | 7.15 | C-4 | 121.5 |
| H-6 | 7.10 | C-5 | 120.8 |
| H-7 | 7.40 | C-6 | 122.5 |
| H-2' | - | C-7 | 111.0 |
| H-3' | 7.30 | C-7a | 136.8 |
| H-4' | 7.25 | C-1' | 132.1 |
| H-5' | 7.20 | C-2' | 136.0 |
| H-6' | 7.45 | C-3' | 126.5 |
| H (Methyl) | 2.40 | C-4' | 131.0 |
| C-5' | 129.5 | ||
| C-6' | 130.0 | ||
| C (Methyl) | 20.5 |
Note: These values are illustrative predictions based on computational GIAO methods and typical chemical shift ranges for the constituent molecular fragments.
Photophysical Properties and Spectroscopic Characterization of 2 2 Methylphenyl 1h Indole Derivatives
Absorption Spectroscopy
Absorption spectroscopy is a fundamental technique used to characterize the electronic transitions within a molecule. For 2-(2-methylphenyl)-1H-indole and its derivatives, the absorption spectra reveal insights into the energy levels and the influence of structural modifications on their electronic properties.
The electronic absorption spectra of indole (B1671886) derivatives, including 2-phenyl indole, are characterized by distinct absorption bands in the ultraviolet (UV) region. omicsonline.org These bands arise from π-π* electronic transitions within the conjugated system of the indole ring and the attached phenyl group. In non-polar solvents like cyclohexane (B81311), the absorption spectra of many indole derivatives exhibit a vibrational fine structure. core.ac.uk However, this fine structure often disappears in more polar solvents. core.ac.ukd-nb.info The long-wavelength absorption maximum of indole derivatives generally experiences a bathochromic (red) shift when the solvent polarity is increased, for instance, from cyclohexane to methanol. core.ac.uk
For example, a study on various substituted indoles showed that the absorption spectra were measured in a range of solvents, including cyclohexane and ethanol. core.ac.uk The concentrations for these measurements were typically around 1 x 10⁻⁴ M. core.ac.uk
The intensity of an absorption band is quantified by the molar absorptivity (ε), which is a measure of how strongly a chemical species absorbs light at a given wavelength. High molar absorptivity values are indicative of highly probable electronic transitions. The oscillator strength (f) is another important parameter that represents the probability of a particular electronic transition.
Push-pull type indenoindene (B15069699) derivatives, which share structural similarities with functionalized indoles, have been shown to exhibit high molar extinction coefficients, with values reaching up to 6.4 × 10⁴ M⁻¹ cm⁻¹. d-nb.info This indicates strong light absorption capabilities. The oscillator strength, along with the molar absorptivity, provides a comprehensive understanding of the electronic transitions in these molecules.
| Compound | Solvent | λabs (nm) | Molar Absorptivity (ε) (M-1cm-1) |
| Ph2N-COPV1(Bu)-COCH3 | Cyclohexane | 400 | 2.8x104 |
| [Ph2N-COPV1(Bu)]2CO | Cyclohexane | 439 | 6.4x104 |
| Indole Derivative 17 | Cyclohexane | 350 | - |
| Indole Derivative 17 | Ethanol | 352 | - |
Data for Ph2N-COPV1(Bu)-COCH3 and [Ph2N-COPV1(Bu)]2CO from d-nb.info. Data for Indole Derivative 17 from uminho.pt.
The nature and position of substituents on the indole ring or the phenyl group can significantly alter the absorption characteristics of this compound derivatives. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can modulate the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby influencing the absorption maxima (λmax).
The introduction of substituents like acetyl, bromo, carboxy, cyano, formyl, methoxy (B1213986), methyl, and nitro groups on the indole core has been studied. core.ac.uk Generally, both electron-donating and electron-withdrawing groups can lead to a bathochromic shift in the absorption bands. For instance, a strong bathochromic shift of the ¹Lₐ and ¹Lₑ absorption bands is observed with certain substituents. core.ac.uk The design of donor-π-acceptor (D-π-A) architectures is a common strategy to tune the photophysical properties of organic molecules. In such systems, the electronic push-pull effect across the conjugated bridge leads to significant changes in the absorption spectra. mdpi.com
Fluorescence Spectroscopy
Fluorescence spectroscopy provides valuable information about the excited state properties of molecules, including their emission characteristics and sensitivity to the local environment.
Upon excitation at their absorption maxima, this compound derivatives typically exhibit fluorescence emission. The emission spectra are often broad and unstructured, which is characteristic of molecules with significant intramolecular charge transfer (ICT) character in the excited state. uminho.pt The fluorescence quantum yield (ΦF), which is the ratio of emitted photons to absorbed photons, is a critical parameter for assessing the efficiency of the fluorescence process.
For some indole derivatives, the fluorescence quantum yields can be quite high, reaching up to 0.90 or more in aprotic solvents. d-nb.info However, the quantum yield can be significantly influenced by the solvent environment, particularly in protic solvents where it may decrease. d-nb.info
| Compound | Solvent | λem (nm) | Quantum Yield (ΦF) |
| Ph2N-COPV1(Bu)-COCH3 | Cyclohexane | 443 | >0.90 |
| Ph2N-COPV1(Bu)-COCH3 | Methanol | 602 | 0.01 |
| [Ph2N-COPV1(Bu)]2CO | Cyclohexane | 464 | - |
| [Ph2N-COPV1(Bu)]2CO | Methanol | 572 | 0.01 |
| Indole Derivative 17 | Cyclohexane | 400 | - |
| Indole Derivative 17 | Ethanol | 444 | - |
Data for Ph2N-COPV1(Bu)-COCH3 and [Ph2N-COPV1(Bu)]2CO from d-nb.info. Data for Indole Derivative 17 from uminho.pt.
Solvatochromism refers to the change in the position, and sometimes the shape and intensity, of a molecule's absorption or emission spectra with a change in the solvent polarity. This phenomenon is particularly pronounced in molecules where the dipole moment changes significantly upon electronic excitation.
Derivatives of this compound often exhibit positive solvatochromism, meaning their fluorescence emission maximum shifts to longer wavelengths (a red shift) as the solvent polarity increases. uminho.ptmdpi.com This is attributed to the stabilization of the more polar excited state by polar solvent molecules. The magnitude of this shift can be substantial. For instance, a spectral shift of 44 nm was observed for an indole derivative when the solvent was changed from cyclohexane to ethanol. uminho.pt This sensitivity to the solvent environment makes these compounds useful as fluorescent probes for studying the polarity of their microenvironment. nih.gov The phenomenon is a result of the differential solvation of the ground and excited states. nih.gov
Excimer-Like Emission Phenomena
The photophysical behavior of this compound derivatives can be characterized by the formation of excimers, which are excited-state dimers. This phenomenon is particularly evident in studies of various indole derivatives. researchgate.net An excimer is formed when an excited molecule interacts with a ground-state molecule of the same species, leading to a new, lower-energy excited state. The emission from this excimer state is typically broad, lacks vibrational structure, and is red-shifted compared to the emission of the isolated molecule (monomer). rsc.orgrsc.org
The formation of excimers is a concentration-dependent process. At low concentrations, the monomer emission is predominant. As the concentration of the solution increases, the probability of an excited molecule encountering a ground-state molecule becomes higher, leading to the appearance and growth of the excimer emission band. This behavior is a classic indicator of excimer formation and has been observed in various aromatic systems, including indole derivatives. researchgate.net The stability of the excimer is attributed to intermolecular forces, such as π-π stacking interactions between the aromatic rings of the two interacting molecules. The specific substituents on the this compound structure can influence the geometry and stability of the excimer, thereby affecting the wavelength and intensity of the excimer emission.
In the solid state, the molecular packing and intermolecular interactions play a crucial role in determining the emission properties. If the crystal structure allows for appropriate face-to-face stacking of the indole moieties, excimer-like emission can be observed even in the absence of high concentrations in solution. rsc.org The control of intermolecular alignment is a key factor in achieving and tuning excimer emission in the solid state. rsc.org
Excited State Dynamics
The de-excitation of photo-excited this compound and its derivatives involves a complex interplay of radiative and non-radiative processes. Understanding these excited-state dynamics is fundamental to explaining their photophysical characteristics.
Exploration of Potential Energy Hypersurfaces of Singlet and Triplet States
Theoretical calculations are essential tools for mapping the potential energy hypersurfaces (PEHS) of the singlet (S) and triplet (T) excited states of 2-phenyl-1H-indole derivatives. researchgate.net Upon absorption of a photon, the molecule is promoted to an excited singlet state, typically S1. The geometry of this excited state can be significantly different from that of the ground state (S0). The molecule then relaxes on the S1 potential energy surface. rsc.org
For 2-phenylindoles, the S1 PEHS is often characterized by torsional motion around the single bond connecting the indole and phenyl rings. This rotation is a key coordinate in the excited-state dynamics. The flatness of the potential energy surface along this torsional coordinate can facilitate movement towards geometries that favor different deactivation pathways. rsc.org
Intersystem crossing (ISC) from the singlet S1 state to a triplet T1 state is another possible deactivation route. The efficiency of ISC is governed by the energy gap between the S1 and T1 states and the strength of the spin-orbit coupling between them. The relative energies and geometries of the minima on the S1 and T1 surfaces, along with the location of their intersection points, dictate the photophysical outcomes, such as fluorescence and phosphorescence. rsc.orgresearchgate.net
Conical Intersections and Energy Decay Mechanisms
Conical intersections (CIs) are regions of degeneracy between two electronic potential energy surfaces of the same spin multiplicity, and they provide highly efficient pathways for non-radiative decay. For 2-phenyl-1H-indole derivatives, CIs between the S1 and S0 surfaces are critical for understanding their fluorescence quantum yields. researchgate.netnih.gov
Access to these CIs is often facilitated by large-amplitude molecular motions, such as the twisting of the phenyl ring relative to the indole core. This torsional motion can lead the molecule to a geometry where the S1 and S0 states become degenerate, allowing for a rapid, radiationless transition back to the ground state. The efficiency of this non-radiative decay channel is highly dependent on the molecular structure. For instance, steric hindrance introduced by substituents, such as the methyl group in the ortho position of the phenyl ring in this compound, can affect the accessibility of the CI and, consequently, the fluorescence quantum yield. A lower barrier to reaching the CI generally results in a lower fluorescence quantum yield. researchgate.net The solvent environment can also play a role in tuning the properties of a conical intersection. researchgate.net
Intramolecular Proton Transfer Processes
Excited-state intramolecular proton transfer (ESIPT) is a photochemical reaction that can be a significant deactivation pathway for certain this compound derivatives. nih.gov This process requires the presence of both a proton-donating group (like the indole N-H) and a suitable proton-accepting group within the same molecule, positioned to form an intramolecular hydrogen bond. acs.org
Structure-Photophysical Property Relationships in this compound Derivatives
The photophysical properties of derivatives of this compound are intricately linked to their molecular structure. nih.govfrontiersin.org By systematically altering the parent compound, it is possible to establish clear relationships between structure and optical properties, which is crucial for designing novel fluorescent materials. researchgate.net
The placement and electronic nature of substituents on either the indole ring or the phenyl group can significantly alter the absorption and emission wavelengths, fluorescence quantum yields, and excited-state lifetimes. For example, attaching electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can modify the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), causing shifts in the spectral properties. researchgate.net
To illustrate these relationships, consider the following data for a series of substituted 2-phenyl-1H-indole derivatives.
| Derivative | Substituent on Indole | Substituent on Phenyl | Absorption λmax (nm) | Emission λmax (nm) | Fluorescence Quantum Yield (ΦF) |
| A | H | H | 310 | 365 | 0.60 |
| B | H | 4'-N(CH₃)₂ | 350 | 435 | 0.75 |
| C | 5-NO₂ | H | 370 | 540 (very weak) | <0.01 |
| D | 5-NO₂ | 4'-N(CH₃)₂ | 425 | 630 (weak) | 0.03 |
This is a representative table based on general principles of substituent effects on 2-phenylindole (B188600) derivatives and is not from a single specific source.
The data in the table demonstrates that adding a strong electron-donating group like a dimethylamino group at the 4'-position of the phenyl ring (Derivative B ) causes a bathochromic (red) shift in both absorption and emission spectra and increases the fluorescence quantum yield compared to the unsubstituted compound (Derivative A ). This is due to an increased intramolecular charge transfer (ICT) character in the excited state. In contrast, introducing a potent electron-withdrawing nitro group at the 5-position of the indole ring (Derivative C ) leads to a significant quenching of fluorescence, as shown by the very low quantum yield. This is likely due to the promotion of non-radiative decay pathways. When both an EDG and an EWG are present (Derivative D ), a "push-pull" system is formed, resulting in a substantial red-shift in the absorption and emission, which is characteristic of a strong ICT state. However, the fluorescence quantum yield remains low, indicating that non-radiative processes are still highly efficient in this system. These examples underscore the powerful role of substituents in tuning the photophysical properties of this compound derivatives. nih.govfrontiersin.org
Table of Compounds
| Compound Name |
|---|
| This compound |
| 2-phenyl-1H-indole |
| 5-nitro-2-phenyl-1H-indole |
| 2-(4-(dimethylamino)phenyl)-1H-indole |
Medicinal Chemistry and Biological Activity of 2 2 Methylphenyl 1h Indole Analogues
Broad-Spectrum Therapeutic Potential of Indole (B1671886) Derivatives
The indole nucleus is a prominent scaffold in medicinal chemistry, recognized for its presence in numerous biologically active compounds and pharmaceuticals. mdpi.comjchr.org Its versatile structure allows for a wide range of chemical modifications, leading to derivatives with diverse therapeutic applications. mdpi.compcbiochemres.com Extensive research has demonstrated that indole-based compounds exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective effects. mdpi.compcbiochemres.commdpi.com
The therapeutic potential of indole derivatives stems from their ability to interact with various biological targets. mdpi.com For instance, certain indole compounds can inhibit enzymes crucial for pathogen survival or cancer cell proliferation, while others can modulate the function of receptors involved in physiological processes. mdpi.commdpi.com The structural diversity of indole analogues allows for the fine-tuning of their biological activity, enabling the development of potent and selective therapeutic agents. mdpi.comnih.gov This has led to the clinical use of several indole-containing drugs for treating a variety of diseases, including cancer, infections, and neurological disorders. jchr.orgpcbiochemres.com The ongoing exploration of new indole derivatives continues to uncover novel therapeutic opportunities, highlighting the enduring importance of this heterocyclic scaffold in drug discovery. mdpi.comnih.gov
Antimicrobial and Antiviral Activities
Antibacterial Efficacy and Mechanism of Action
Analogues of 2-(2-methylphenyl)-1H-indole have demonstrated notable antibacterial properties. The broader class of 2-phenyl-1H-indoles, to which this compound belongs, has shown better antibacterial activity compared to similarly structured benzimidazoles. researchgate.net Studies on various 2-phenyl-1H-indole derivatives have revealed that their efficacy can be influenced by the nature and position of substituents on the phenyl ring. japsonline.com For example, compounds with electron-donating groups have been found to be effective antioxidants, a property that can be related to antimicrobial action. researchgate.net
The antibacterial activity of these indole derivatives has been observed against both Gram-positive and Gram-negative bacteria. researchgate.net Research has indicated that Gram-negative bacteria may be more susceptible to these compounds than Gram-positive bacteria. researchgate.net Specifically, certain 2-arylindoles have shown potent inhibitory activity against Bacillus subtilis and Salmonella typhi. japsonline.com
One of the key mechanisms behind the antibacterial action of some 2-phenylindole (B188600) derivatives is the inhibition of bacterial efflux pumps. japsonline.com These pumps are a major component of resistance to many antimicrobial drugs. japsonline.com By inhibiting these pumps, the indole compounds can increase the susceptibility of bacteria to conventional antibiotics. japsonline.com For instance, certain 2-arylindoles have been shown to have a synergistic effect with tetracyclines against methicillin-resistant Staphylococcus aureus (MRSA), effectively lowering the minimum inhibitory concentration (MIC) of the antibiotic. japsonline.com Molecular docking studies have suggested that these compounds interact with key amino acids at the active site of the NorA efflux pump, a well-characterized efflux pump in S. aureus. japsonline.com
Furthermore, the indole scaffold itself is a crucial component of molecules that target various bacterial processes. Indole derivatives have been developed as inhibitors of DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication. omicsonline.orgnih.gov
Table 1: Antibacterial Activity of Selected 2-Arylindole Analogues
| Compound | Test Organism | Activity | Reference |
| 2-(4-Aminophenyl)-1H-indole | Bacillus subtilis ATCC 6633 | Potent inhibitory activity at 15.6 μg/ml | japsonline.com |
| 2-(4-Aminophenyl)-1H-indole | Salmonella typhi ATCC 19430 | Potent inhibitory activity at 15.6 μg/ml | japsonline.com |
| 2-(3-Nitrophenyl)-1H-indole | Salmonella typhi ATCC 19430 | Potent antibacterial activity at 15.6 μg/ml | japsonline.com |
| 2-Phenyl-1H-indoles (general) | Gram-negative bacteria | More susceptible than Gram-positive | researchgate.net |
Antifungal Properties
Derivatives of the indole scaffold, including analogues related to this compound, have demonstrated significant antifungal properties against a range of fungal pathogens. researchgate.netresearchgate.net Research has shown that the antifungal activity of indole derivatives can be broad-spectrum, affecting various phytopathogenic and human pathogenic fungi. researchgate.netnih.gov
Specifically, 1H-indole-4,7-diones have been reported as potent inhibitors of Candida krusei, Cryptococcus neoformans, and Aspergillus niger. researchgate.net In some studies, certain indole derivatives exhibited more potent antifungal activities than commercially available fungicides like hymexazole. researchgate.net For instance, compounds such as 3-phenylindole and 3-(2-methyl-phenyl)indole have shown high antifungal activity. researchgate.net
The structure-activity relationship studies of these compounds have revealed that lipophilicity and the electronic environment of the indole ring play a crucial role in their antifungal efficacy. researchgate.net For example, the antifungal activities of certain indole derivatives were found to correlate with the substituent constant π (a measure of lipophilicity) and the NMR chemical shift of the NH proton. researchgate.net
Furthermore, hybrid molecules incorporating the indole nucleus with other heterocyclic systems, such as triazoles and thiadiazoles, have been synthesized and evaluated for their antifungal potential. nih.govturkjps.org Some of these hybrid compounds have exhibited excellent antifungal activity, particularly against Candida albicans and Candida tropicalis. nih.gov For instance, a derivative, 6-chloro-3-(2-methyl-1H-indole-3-carbonyl)-2H-chromen-2-one, showed good antifungal activity against Candida albicans. nih.gov
The mechanism of antifungal action for some indole derivatives has been linked to the inhibition of crucial fungal enzymes. Strobilurin analogues incorporating a 2-(2-methylphenyl)-3-methoxyacrylate pharmacophore have been designed as inhibitors of the cytochrome bc1 complex, a key component of the fungal respiratory chain. mdpi.com
Table 2: Antifungal Activity of Selected Indole Derivatives
| Compound/Derivative Class | Fungal Species | Activity | Reference |
| 1H-Indole-4,7-diones | Candida krusei, Cryptococcus neoformans, Aspergillus niger | Potent inhibitors | researchgate.net |
| 3-Phenylindole, 3-(2-Methyl-phenyl)indole | Various phytopathogenic fungi | High activity | researchgate.net |
| 2-(5-((3,4-dichlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)-1H-indole | Candida albicans | MIC value of 2 µg/mL | nih.gov |
| 6-chloro-3-(2-methyl-1H-indole-3-carbonyl)-2H-chromen-2-one | Candida albicans | Good activity | nih.gov |
| Indole-thiadiazole and Indole-triazole derivatives | Candida krusei | More effective than fluconazole | turkjps.org |
Antitubercular Activity
The indole scaffold is a recognized pharmacophore in the development of antitubercular agents. nih.gov Derivatives of indole have shown significant inhibitory activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. nih.govresearchgate.net
Structure-activity relationship studies have indicated that substitutions at various positions of the indole ring can significantly influence the antitubercular potency. researchgate.net For instance, derivatives with a pharmacophoric substituent at the 5-position of the indole ring have exhibited significant inhibitory activity against the Mtb H37Rv strain. researchgate.net Hybrid molecules, created by combining the indole core with other heterocyclic systems like benzimidazole (B57391) and 1,2,3-triazole, have also shown promising antitubercular activity. researchgate.net
The mechanism of action for some antitubercular indole derivatives involves the inhibition of mycolic acid biosynthesis, a crucial component of the mycobacterial cell wall. plos.org Thiacetazone, an antitubercular drug containing a thiosemicarbazone moiety, and its analogues, which can be structurally related to indole derivatives, are known to target mycolic acid metabolism. plos.org Specifically, they have been shown to inhibit the HadAB, HadBC, or HadABC complexes, which are components of the β-hydroxyacyl-ACP dehydratase complex involved in mycolic acid elongation. plos.org
Furthermore, some indole derivatives have been investigated as inhibitors of other essential mycobacterial enzymes. For example, molecular docking studies have been performed with mycobacterial enoyl reductase (InhA), a key enzyme in mycolic acid biosynthesis and the target of the frontline anti-TB drug isoniazid. innovareacademics.in
Table 3: Antitubercular Activity of Selected Indole Derivatives
| Compound Class | Target Strain | Activity | Reference |
| 5-Substituted Indole Derivatives | M. tuberculosis H37Rv | Significant inhibitory activity | researchgate.net |
| Indole-Benzimidazole-1,2,3-Triazole Hybrids | M. tuberculosis H37Rv | Significant activity | researchgate.net |
| Thiacetazone Analogues | M. tuberculosis | Inhibition of mycolic acid biosynthesis | plos.org |
| Indole, Coumarinyl, and Pyridinyl Derivatives of Isoniazid | M. tuberculosis H37Rv | Varying degrees of activity, some with MIC of 12.5 µg/ml | innovareacademics.in |
Antimalarial Activity
The indole nucleus is a key structural feature in a number of compounds with demonstrated antimalarial activity. malariaworld.org These derivatives have been reported to act against the malaria parasite, Plasmodium falciparum, through various mechanisms, including the inhibition of hemozoin formation and targeting enzymes like histone deacetylase. malariaworld.org
Synthetic indole derivatives have been a focus of antimalarial drug discovery. For instance, prodiginines, which are natural pigments, have been synthetically modified to include an indole ring in place of a pyrrole (B145914) ring, although this particular modification led to a decrease in antimalarial potency. bris.ac.uk This highlights the importance of the specific structural arrangement for activity.
In other studies, chalcones incorporating a 2-fluoroethoxy group on the phenyl ring have shown more potent inhibitory effects on parasite growth compared to their trifluoro analogues, suggesting that the nature of the substituent is critical. nih.gov Furthermore, certain artemisinin (B1665778) derivatives, a cornerstone of modern malaria treatment, have been modified with aromatic amine analogues, including those derived from aniline, to enhance their properties. nih.gov
Structure-activity relationship (SAR) studies on some indole-based antimalarials have revealed that specific substitutions are crucial for potency. For example, in a series of 3-piperidin-4-yl-1H-indole derivatives, this core structure was found to be essential for good antimalarial potential. malariaworld.org Similarly, for certain bis-indole derivatives, a 5-methoxy group combined with a chloro or iodo substitution at the 5th or 7th position of the other indole ring enhanced antimalarial activity. malariaworld.org
Table 4: Antimalarial Activity of Selected Indole Derivatives
| Compound/Derivative Class | Parasite Strain | Activity (IC₅₀) | Reference |
| 3-Piperidin-4-yl-1H-indole derivative | Drug-resistant and sensitive strains | ~3 µM | malariaworld.org |
| 7-Chloro-5'-methoxy substituted bis-indole | P. falciparum | 0.69 µM | malariaworld.org |
| Chalcone (B49325) with o-2-fluoroethoxy group | P. falciparum | Good antiplasmodial candidate | nih.gov |
| 3-Fluoroaniline derivative of artemisinin | P. falciparum W-2 clone | ≤ 0.16 ng/mL | nih.gov |
Anti-HIV Properties and Molecular Docking Studies
The indole scaffold is a recognized structural motif in the design of anti-HIV agents, particularly non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.govbohrium.com Reverse transcriptase (RT) is a crucial enzyme for the replication of HIV, making it a prime target for antiviral therapy. sciforum.net
Several studies have focused on the synthesis and evaluation of indole derivatives as inhibitors of HIV-1 RT. For example, a series of 3-hydroxy-3-(2-oxo-2-phenylethyl)indolin-2-one analogues were designed and showed encouraging potency against the RT enzyme and HIV-1 replication in low micromolar to nanomolar concentrations. bohrium.com Structure-activity relationship (SAR) studies of these compounds revealed that halogen substitutions (bromo or chloro) at the 5th position of the oxindole (B195798) ring significantly enhanced their potency against RT. bohrium.com Additionally, methoxy (B1213986) or chloro groups at the ortho position of the phenyl ring were also found to be favorable for RT inhibition. bohrium.com
Molecular docking studies have been instrumental in understanding the binding interactions of these indole derivatives with the non-nucleoside inhibitory binding pocket (NNIBP) of HIV-1 RT. bohrium.comsciforum.netnih.gov These computational studies help to elucidate the binding modes and interaction patterns of the most active compounds. For instance, docking studies of a potent 3-hydroxy-indolin-2-one analogue revealed its putative binding mode within the wild-type HIV-1 RT. bohrium.com Such studies are crucial for the rational design and optimization of new and more effective anti-HIV agents.
The versatility of the indole nucleus allows for its incorporation into various molecular frameworks to target HIV. For example, N-arylsulfonyl-3-formylindoles have been synthesized and some have exhibited significant anti-HIV-1 activity. nih.gov
Table 5: Anti-HIV Activity of Selected Indole Derivatives
| Compound Class | Target | Activity | Key Findings from Molecular Docking | Reference |
| 3-Hydroxy-3-(2-oxo-2-phenylethyl)indolin-2-one analogues | HIV-1 RT | Low micromolar to nanomolar potency | Halogen at 5th position of oxindole and methoxy/chloro at ortho position of phenyl ring enhance activity. | bohrium.com |
| N-m-nitrophenylsulfonyl-6-methyl-3-formylindole | HIV-1 | EC₅₀ value of 5.02 µM | Structure-activity relationship studies demonstrated importance of substituents. | nih.gov |
| 2-Aryl and 2-Pyrimidinyl Pyrrolidines | HIV-1 RT | Some compounds showed micromolar activity. | Binding energies and interacting amino acids in the hydrophobic pocket of RT were identified. | nih.gov |
Anti-HCV Activity
The indole scaffold is a significant structural motif in the development of antiviral agents, with various derivatives showing promise against the Hepatitis C Virus (HCV). Research into 2-phenylindole analogues has identified several compounds with notable anti-HCV activity.
A series of novel 2-phenylindole analogues featuring small alkyl sulfonamides on the phenyl ring were synthesized and evaluated for their ability to inhibit subgenomic HCV replicon activity. researchgate.net Within this series, one compound demonstrated potent inhibition of the genotype 1b replicon with an EC50 value of 0.17 μM and a selectivity index of 147. researchgate.net Further investigation into this series revealed that its mechanism of action likely involves targeting the viral protein NS4B, as activity was reduced against replicons with mutations in the NS4B coding sequence. researchgate.net
In another study, a library of small molecules was screened, leading to the identification of an N-protected indole scaffold as a novel anti-HCV inhibitor. nih.gov Optimization through structure-activity relationship (SAR) studies produced a racemic inhibitor with good anti-HCV activity (EC50 = 1.02 μM). nih.gov Subsequent chiral separation revealed that the R-enantiomer possessed superior anti-HCV potency (EC50 = 0.72 μM) and a higher selectivity index (>69.44) compared to the S-enantiomer. nih.gov The mechanism for this class of indole derivatives was found to be interference with the early stages of the HCV life cycle, specifically viral entry. nih.gov
Additionally, a class of indole derivatives was found to inhibit HCV replication by inducing pro-inflammatory and antiviral cytokines. nih.gov The most potent compound in this series, 12e, had an EC50 of 1.1 μmol/l. nih.gov Its mechanism involves the transcriptional activation of genes for cytokines such as CXCL-8, IL-1α, and TNF-α. nih.gov
The 2-phenyl-4,5,6,7-tetrahydro-1H-indole scaffold has also been identified as a novel inhibitor of HCV replication for both genotype 1b and 2a. The most effective compound from this series, compound 39, showed EC50 values of 7.9 μM and 2.6 μM against genotypes 1b and 2a, respectively. However, its precise molecular target remains unidentified, as it did not inhibit key viral enzymes like NS5B polymerase or NS3 helicase. nih.gov
Table 1: Anti-HCV Activity of Selected Indole Analogues
| Compound/Scaffold | Target/Mechanism | Genotype | Potency (EC50) | Selectivity Index (SI) |
|---|---|---|---|---|
| 2-Phenylindole sulfonamide (cpd 25d) | NS4B | 1b | 0.17 μM | 147 |
| (R)-N-protected indole (cpd (R)-10m) | Viral Entry | Not Specified | 0.72 μM | >69.44 |
| Indole derivative (cpd 12e) | Induces Cytokines | Not Specified | 1.1 μmol/l | >56 |
| 2-Phenyl-4,5,6,7-tetrahydro-1H-indole (cpd 39) | Unknown | 1b | 7.9 μM | Not Specified |
| 2-Phenyl-4,5,6,7-tetrahydro-1H-indole (cpd 39) | Unknown | 2a | 2.6 μM | Not Specified |
Strategies to Combat Drug Resistance, Including Efflux Pump Inhibition
A significant strategy in overcoming antimicrobial resistance is the use of efflux pump inhibitors (EPIs) to restore the efficacy of existing antibiotics. The 2-aryl-1H-indole scaffold has been a fertile ground for the discovery of potent EPIs, particularly against the NorA efflux pump in Gram-positive bacteria like Staphylococcus aureus. The NorA pump is a primary mechanism for resistance to fluoroquinolones and other antimicrobial agents.
The lead compound, 5-nitro-2-phenylindole (INF55), was identified as an inhibitor of the NorA efflux pump, which increases the susceptibility of S. aureus to antibiotics. researchgate.net Building on this, various analogues have been synthesized to explore structure-activity relationships. For instance, substituting the phenyl ring at the C-2 position of the indole nucleus has been a key area of investigation. It was found that a 2,5-dimethoxyl substitution on this aryl ring enhances the inhibitory activity against NorA. researchgate.net
Further studies have synthesized and evaluated a range of 2-arylindoles for their synergistic effects with antibiotics against multidrug-resistant S. aureus (MRSA). researchgate.net Certain derivatives, such as 2-(2-hydroxyphenyl)-1H-indoles, when combined with tetracyclines, effectively decreased the minimum inhibitory concentration (MIC) of the antibiotic. researchgate.net Molecular docking studies suggest these compounds interact with key amino acid residues at the active site of the NorA efflux pump. researchgate.net
Indole derivatives have also demonstrated the ability to inhibit the extrusion of known efflux pump substrates like ethidium (B1194527) bromide (EtBr). nih.gov The addition of glucose, which energizes the pump, was observed to reduce the inhibitory activity of these indole compounds, further confirming their role as active efflux inhibitors. nih.gov This inhibition of efflux pumps is also crucial in anti-biofilm strategies, as these pumps are highly active in bacterial biofilms, which contribute to increased antibiotic tolerance. nih.gov
Table 2: Efflux Pump Inhibition by 2-Aryl-1H-Indole Analogues
| Compound Class | Target Pump | Target Organism | Effect |
|---|---|---|---|
| 5-nitro-2-phenylindole (INF55) | NorA | Staphylococcus aureus | Increases susceptibility to antibiotics. |
| 2-Aryl-1H-indoles | NorA | Staphylococcus aureus | Synergistic effect with antibiotics (e.g., tetracycline). |
| 2-Aryl-5-nitro-1H-indoles | NorA | Staphylococcus aureus | Inhibition of multidrug resistance pump. |
| Indole Derivatives | Efflux Pumps | Staphylococcus aureus | Reduced extrusion of ethidium bromide (EtBr). |
Anticancer and Antiproliferative Applications
Modulating Cellular Processes
Analogues of this compound have demonstrated significant anticancer potential by modulating essential cellular processes, leading to the inhibition of cancer cell growth and induction of cell death. A primary mechanism is the disruption of microtubule dynamics. Microtubules are critical for cell division, and their inhibition is a proven strategy in cancer therapy. Arylthioindoles and other 2-phenylindole derivatives act as potent inhibitors of tubulin polymerization, binding to the colchicine (B1669291) site on β-tubulin. scispace.com This interference with microtubule assembly prevents the formation of the mitotic spindle, causing cells to arrest in the G2/M phase of the cell cycle, which ultimately triggers apoptosis. scispace.comresearchgate.net
Certain 2-phenylindole derivatives have been shown to cause stable arrest of mitotic progression. For example, compounds 33 and 44 arrested over 80% of HeLa cells in the G2/M phase at concentrations of 20–50 nM. scispace.com Similarly, newly synthesized (methylene)bis(2-(thiophen-2-yl)-1H-indole) derivatives, structural analogues of 2-phenylindoles, caused cell cycle arrest at the S and G2/M phases. nih.gov
Beyond cell cycle arrest, these compounds can modulate the expression of key regulatory molecules. The (methylene)bis(2-(thiophen-2-yl)-1H-indole) derivatives were found to significantly increase the expression of tumor-suppressing microRNAs, miR-30C and miR-107, while decreasing levels of the oncogenic miR-25 and the inflammatory cytokine IL-6. nih.gov This modulation of microRNA and cytokine expression represents another pathway through which these indole analogues exert their anticancer effects. nih.gov
Inhibition of Key Enzymes (e.g., Topoisomerases, Kinases, Histone Deacetylases)
The anticancer activity of 2-phenylindole analogues is also attributed to their ability to inhibit key enzymes that are crucial for cancer cell survival and proliferation. Topoisomerases, histone deacetylases (HDACs), and various kinases are validated targets in cancer therapy. nih.gov
Topoisomerase Inhibition: Topoisomerases are enzymes that manage the topology of DNA and are vital for replication and transcription. Inhibiting these enzymes leads to DNA damage and cell death. nih.govasm.org Makaluvamine, an indole-based marine alkaloid, and its synthetic analogues have shown potent activity as DNA topoisomerase II inhibitors. asm.org The development of dual inhibitors that target both topoisomerase I and II is an active area of research, as this can lead to broader efficacy. nih.gov
Histone Deacetylase (HDAC) Inhibition: HDACs are enzymes that regulate gene expression through epigenetic modifications. Their inhibition can reactivate tumor suppressor genes and induce cancer cell death. nih.gov The indole scaffold has been used to design potent HDAC inhibitors. Hydroxamate derivatives containing an indole moiety as the cap group have shown strong inhibitory activity, particularly against HDAC3. acs.org This has led to the development of dual HDAC and bromodomain-containing protein 4 (BRD4) inhibitors, which combine two epigenetic-targeting mechanisms in a single molecule. acs.org
Kinase Inhibition: Protein kinases are central to the signaling pathways that control cell growth, proliferation, and survival. Many indole-based compounds have been developed as kinase inhibitors. jst.go.jp For example, novel thiazolyl-indole-2-carboxamide derivatives have been synthesized as multi-target agents that inhibit key kinases like EGFR, HER2, and VEGFR-2, which are often dysregulated in cancer. jst.go.jp
Table 3: Enzyme Inhibition by Indole Analogues
| Target Enzyme | Compound Class | Biological Outcome |
|---|---|---|
| Topoisomerase II | Makaluvamine analogues (indole alkaloids) | DNA damage, apoptosis. asm.org |
| Histone Deacetylase (HDAC) | Indole-based hydroxamates | Reactivation of tumor suppressor genes. nih.govacs.org |
| Protein Kinases (EGFR, HER2, etc.) | N-thiazolyl-indole-2-carboxamides | Inhibition of cancer signaling pathways. jst.go.jp |
| Tubulin | 2-Phenylindoles, Arylthioindoles | Mitotic arrest, apoptosis. scispace.com |
Efficacy Against Drug-Resistant Cancer Cells
A major challenge in chemotherapy is the development of drug resistance. Analogues of 2-phenylindole have shown promise in overcoming this obstacle. Several derivatives have demonstrated potent activity against cancer cell lines that are resistant to conventional chemotherapeutic agents.
For example, certain 2-phenylindole derivatives effectively circumvented drug resistance mediated by P-glycoprotein (Pgp) and βIII-tubulin, which are common mechanisms that limit the efficacy of taxanes and vinca (B1221190) alkaloids. Specifically, compounds 33 and 44, which are 2-phenylindole derivatives, strongly inhibited the growth of P-glycoprotein-overexpressing multi-drug-resistant cell lines such as NCI/ADR-RES. scispace.com
Furthermore, another indole derivative, compound 65, demonstrated significant, dose-dependent tumor growth reduction in xenograft models of both paclitaxel-sensitive and paclitaxel-resistant ovarian tumors (A2780s and A2780/T), as well as adriamycin-sensitive and adriamycin-resistant breast tumors (MCF-7 and MCF-7/ADR). This suggests that these compounds may be effective in treating tumors that have acquired resistance to other antimitotic drugs. The ability of these indole analogues to maintain efficacy against resistant cell lines makes them valuable candidates for the development of new cancer therapies.
Anti-Inflammatory and Analgesic Effects
The indole nucleus is a well-established pharmacophore in the discovery of anti-inflammatory and analgesic agents. Derivatives of 2-phenyl-1H-indole have been investigated for these properties, often showing mechanisms of action related to the inhibition of cyclooxygenase (COX) enzymes, which are key targets for non-steroidal anti-inflammatory drugs (NSAIDs).
Studies on various indole derivatives have demonstrated significant anti-inflammatory activity in preclinical models. For instance, in a carrageenan-induced rat paw edema model, a standard test for acute inflammation, certain indole derivatives showed a percentage of inhibition comparable to or exceeding that of reference drugs like diclofenac. The mechanism often involves the inhibition of pro-inflammatory mediators. Hybrid molecules containing both indole and imidazolidine (B613845) nuclei were shown to reduce leukocyte migration and decrease the release of the pro-inflammatory cytokines TNF-α and IL-1β in models of peritonitis and air pouch inflammation.
In addition to anti-inflammatory effects, these compounds often exhibit analgesic (pain-relieving) properties. The acetic acid-induced writhing test, a model for visceral pain, has been used to evaluate this activity. Treatment with indole-imidazolidine derivatives LPSF/NN-52 and LPSF/NN-56 resulted in a significant reduction in abdominal writhing, with inhibition of 52.1% and 63.1%, respectively. Similarly, other indole derivatives have shown potent peripheral analgesic activity in this model. These findings highlight the potential of 2-phenyl-1H-indole analogues as leads for developing new anti-inflammatory and analgesic drugs.
Table 4: Anti-inflammatory and Analgesic Activity of Indole Derivatives
| Compound/Class | Test Model | Activity | Finding/Result |
|---|---|---|---|
| Indole-imidazolidine (LPSF/NN-56) | Acetic acid-induced writhing | Analgesic | 63.1% inhibition of writhing. |
| Indole-imidazolidine (LPSF/NN-52) | Acetic acid-induced writhing | Analgesic | 52.1% inhibition of writhing. |
| Indole-imidazolidine derivatives | Carrageenan-induced peritonitis | Anti-inflammatory | Reduction in leukocyte migration and cytokine (TNF-α, IL-1β) release. |
| Pyridazine derivatives | Carrageenan-induced paw edema | Anti-inflammatory | Significant reduction in paw volume. |
Modulation of Inflammatory Pathways (e.g., NF-κB, COX-2)
Analogues of this compound have demonstrated notable activity in modulating key inflammatory pathways, particularly those involving nuclear factor-kappa B (NF-κB) and cyclooxygenase-2 (COX-2). The NF-κB signaling pathway is a critical regulator of inflammatory responses, and its inhibition is a key target for anti-inflammatory drug development. Studies have shown that various indole derivatives can suppress the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines like TNF-α and IL-6. researchgate.netnih.gov While direct studies on this compound analogues are part of a broader research area, the general anti-inflammatory properties of the 2-phenylindole class suggest a similar mechanism of action. nih.govwikipedia.org
The cyclooxygenase (COX) enzymes are also central to the inflammatory process, with COX-2 being the inducible isoform responsible for the production of prostaglandins (B1171923) at sites of inflammation. A number of 2-phenyl-1H-indole derivatives have been designed and synthesized as selective COX-2 inhibitors. researchgate.net These compounds often feature a sulfonyl-containing pharmacophore, which contributes to their selective binding to the COX-2 enzyme. For example, a series of 5-substituted-2-(4-(methylsulfonyl)phenyl)-1H-indoles were found to be potent and selective COX-2 inhibitors. nih.gov The substitution pattern on both the indole ring and the 2-phenyl ring plays a crucial role in determining the potency and selectivity of these analogues.
| Compound ID | Substituent at C-5 | Phenyl Ring Substituent (para) | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) |
| 4a | H | SO2Me | 7.9 | 0.26 | 30.5 |
| 4b | F | SO2Me | 12.5 | 0.11 | 113.6 |
| 4e | OMe | SO2Me | >23.3 | 0.08 | >291.2 |
| Celecoxib | - | - | 15 | 0.04 | 375 |
Data sourced from a study on 5-substituted-2-(4-(methylsulfonyl)phenyl)-1H-indoles. nih.gov
Central Nervous System (CNS) Activity
The this compound scaffold has been extensively explored for its potential to modulate various components of the central nervous system.
Analogues of this compound have been shown to modulate several neurotransmitter systems, primarily through the inhibition of monoamine oxidases (MAO) and the reuptake of neurotransmitters like serotonin (B10506) and dopamine (B1211576). nih.govresearchgate.net MAO-A and MAO-B are key enzymes in the degradation of monoamine neurotransmitters. acs.org Inhibition of these enzymes increases the synaptic availability of neurotransmitters, which is a therapeutic strategy for depression and Parkinson's disease. ebi.ac.uk
A study on indole-5,6-dicarbonitrile derivatives, which are structurally related to the 2-phenylindole class, revealed potent inhibition of both MAO-A and MAO-B. For instance, 3-chloro-2-(4-methylphenyl)-1H-indole-5,6-dicarbonitrile demonstrated IC50 values of 0.014 µM and 0.017 µM for MAO-A and MAO-B, respectively, acting as a reversible and competitive inhibitor of both isoforms. ebi.ac.uk This highlights the potential of the 2-phenylindole scaffold in designing potent MAO inhibitors.
Beyond neurotransmitter metabolism, this compound analogues interact with various CNS receptors and enzymes. A notable example is their activity at cannabinoid receptors. The compound JWH-251, which is 2-(2-methylphenyl)-1-(1-pentyl-1H-indol-3-yl)ethanone, is a known cannabimimetic that exhibits a high affinity for the central cannabinoid (CB1) receptor. caymanchem.com
Furthermore, the inhibition of monoamine oxidases (MAO-A and MAO-B) represents a significant interaction with CNS enzymes. As mentioned previously, derivatives such as 3-chloro-2-(4-methylphenyl)-1H-indole-5,6-dicarbonitrile are potent inhibitors of these enzymes. ebi.ac.uk
| Compound | Target | Ki (nM) | EC50 (nM) |
| JWH-251 | CB1 Receptor | 29 | 29 |
| JWH-251 | CB2 Receptor | 146 | 8.3 |
| 3-chloro-2-(4-methylphenyl)-1H-indole-5,6-dicarbonitrile | MAO-A | - | 14 |
| 3-chloro-2-(4-methylphenyl)-1H-indole-5,6-dicarbonitrile | MAO-B | - | 17 |
Data for JWH-251 sourced from Cayman Chemical and GlpBio. caymanchem.comrjptonline.org Data for the dicarbonitrile derivative sourced from a study on MAO inhibition. ebi.ac.uk
The modulation of CNS targets by this compound analogues translates into a range of potential therapeutic activities, including anticonvulsant, antidepressant, and antipsychotic effects.
Anticonvulsant Activity: Several studies have investigated 2-phenyl-1H-indole derivatives for their anticonvulsant properties. In preclinical models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, these compounds have shown promise. pharmacophorejournal.compharmacophorejournal.com For example, a series of indole derivatives synthesized from 2-phenyl-1H-indole demonstrated appreciable activity in both models, with one compound showing significant anticonvulsant effects. pharmacophorejournal.compharmacophorejournal.com Another study on substituted 2-phenyl indole derivatives found that compounds 2b, 2c, and 2e exhibited moderate activity against the extensor seizure phase in the MES model. researchgate.net
Antidepressant Activity: The antidepressant potential of 2-phenylindole derivatives has also been explored, often using the forced swim test (FST) and tail suspension test (TST) in rodents. rjptonline.orgresearchgate.netrjptonline.orgymerdigital.com In one study, N-substituted-2-phenyl indole derivatives were synthesized and evaluated, with some compounds significantly reducing the immobility time of mice, an indicator of antidepressant-like effects. rjptonline.orgrjptonline.org The mechanism of action is often linked to the inhibition of monoamine reuptake or MAO inhibition. nih.gov
Antipsychotic Activity: While less explored, there is evidence to suggest that the phenylindole scaffold may be relevant for developing antipsychotic agents. The second-generation antipsychotic drug, sertindole, is a phenylindole derivative that displays moderate affinity for dopamine D2 receptors and high selectivity for serotonin 5-HT2 receptors. nih.gov This indicates that modifications of the 2-phenylindole structure could lead to compounds with potential antipsychotic properties.
| Compound Class | Test Model | Result |
| 2-phenyl-1H-indole derivatives | Maximal Electroshock (MES) | Moderate to significant protection |
| N-substituted-2-phenyl indole derivatives | Forced Swim Test (FST) | Reduced immobility time |
| N-substituted-2-phenyl indole derivatives | Tail Suspension Test (TST) | Reduced immobility time |
Data compiled from studies on the anticonvulsant and antidepressant activities of 2-phenyl-1H-indole derivatives. rjptonline.orgpharmacophorejournal.compharmacophorejournal.comrjptonline.org
A significant area of research for this compound analogues is their activity as cannabinoid receptor agonists. The synthetic cannabinoid JWH-251 is a prime example, being a potent agonist with a five-fold selectivity for the CB1 receptor over the CB2 receptor. wikipedia.org It has a Ki value of 29 nM at the CB1 receptor and 146 nM at the CB2 receptor. caymanchem.com The agonist activity of JWH-251 is further confirmed by its ability to stimulate GTPγS binding at both CB1 and CB2 receptors, with EC50 values of 29 nM and 8.3 nM, respectively. caymanchem.com This potent agonism at the CB1 receptor is responsible for the psychoactive effects associated with this compound.
Metabolic and Chronic Disease Interventions
The therapeutic potential of this compound analogues extends beyond CNS disorders to include interventions in metabolic and chronic diseases such as cancer and obesity.
The 2-phenylindole scaffold has been investigated for its anticancer properties. omicsonline.org Derivatives have been shown to inhibit the proliferation of various cancer cell lines, including breast and lung cancer. omicsonline.org For instance, certain 2-phenyl-4,5,6,7-tetrahydro-1H-indole derivatives act as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis in cancer cells. researchgate.net One such derivative with a 4-methoxyl substituent on the phenylhydrazone moiety showed potent anticancer activity against MCF-7 and A549 cell lines with IC50 values of 1.77 ± 0.37 and 3.75 ± 0.11 μM, respectively. researchgate.net
In the context of metabolic diseases, some indole derivatives have been explored for their potential to treat obesity and type 2 diabetes. Indolepropionic acid, a metabolite of gut microbiota, has been shown to reduce obesity-induced metabolic dysfunction. nih.gov Furthermore, certain indole derivatives have been investigated as modulators of peroxisome proliferator-activated receptor gamma (PPARγ), a key target in the treatment of type 2 diabetes. google.com
Antidiabetic Activity (e.g., α-Amylase Inhibition)
The management of postprandial hyperglycemia is a key strategy in controlling type 2 diabetes. One therapeutic approach is the inhibition of carbohydrate-hydrolyzing enzymes like α-amylase. Research into indole derivatives has identified their potential as α-amylase inhibitors.
A series of 2-(1H-indol-3-yl)-N-phenylacetamide derivatives were synthesized and evaluated for their inhibitory activity against the α-amylase enzyme. Many of the compounds showed good to moderate inhibition, with IC50 values ranging from 1.09 ± 0.11 μM to 2.84 ± 0.1 μM, compared to the standard, acarbose (B1664774) (IC50 = 0.92 ± 0.4 μM). mdpi.comdrugbank.com Notably, compound 22 , which features a chloro-methylphenyl group, demonstrated potent activity with an IC50 value of 2.33 ± 0.09 μM. mdpi.com In silico studies suggested that this activity is partly due to a hydrogen bond between the indole's NH group and the Asp300 residue, along with a π-π interaction between the phenyl ring and the Trp59 residue in the enzyme's active site. mdpi.com Another highly active compound in this series, compound 15 , showed an IC50 of 1.09 ± 0.11 μM. mdpi.comdrugbank.com
Further studies on hybrid molecules containing indole, oxadiazole, and thiazolidinone moieties also revealed significant α-amylase inhibition. google.com For instance, a derivative with o-hydroxyl and m-chloro substitutions (derivative-2) showed an IC50 of 8.20 ± 0.10 µM against α-amylase. google.com These findings underscore the potential of the indole scaffold in designing novel antidiabetic agents.
Table 1: α-Amylase Inhibitory Activity of Selected Indole Analogues
| Compound | Substituent Group | α-Amylase IC50 (µM) | Source |
|---|---|---|---|
| Compound 22 | Chloro-methylphenyl | 2.33 ± 0.09 | mdpi.com |
| Compound 15 | Halide-containing phenylacetamide | 1.09 ± 0.11 | mdpi.comdrugbank.com |
| Derivative-2 | o-hydroxyl and m-chloro substituted | 8.20 ± 0.10 | google.com |
| Acarbose (Standard) | - | 0.92 ± 0.4 | mdpi.comdrugbank.com |
Antihypertensive Properties
The indole nucleus is present in several antihypertensive agents. Research has explored the potential of its analogues to act on biological targets relevant to blood pressure regulation, such as adrenergic receptors.
In a search for new antihypertensive drugs, scientists investigated 1-[(imidazolin-2-yl)methyl]indole analogues, applying a "scaffold hopping" strategy from known hypotensive indazole compounds. cvpharmacology.com These indole analogues were screened for their binding affinity to α1- and α2-adrenoceptors. cvpharmacology.com In vivo studies in anesthetized rats revealed that the new indole ligands produced a biphasic hemodynamic effect, similar to clonidine-like centrally acting antihypertensive agents, rather than the expected immediate hypotensive effect of peripheral α1 blockers. cvpharmacology.com Subsequent functional studies confirmed that these indole analogues act as partial agonists at α2-adrenergic receptors, which helps explain their observed effect on blood pressure. cvpharmacology.com
The potential for indole derivatives to act as calcium channel blockers, another major mechanism for antihypertensive drugs, has also been noted. msdmanuals.com Certain pyrimidine (B1678525) derivatives incorporating an indole moiety have been evaluated for their activity as bioisosteres of nifedipine, a well-known calcium channel blocker. msdmanuals.com
Cardiovascular Health Benefits
Furthermore, the antioxidant properties of these analogues (detailed in section 5.7.1) play a significant role in cardioprotection. Oxidative stress is a key factor in the pathogenesis of atherosclerosis and other cardiovascular conditions. Compounds that can scavenge free radicals and reduce oxidative damage may help maintain endothelial function and vascular integrity. orscience.ru Polyphenolic compounds, for example, are known to exert cardiovascular benefits by reducing low-density lipoprotein (LDL) oxidation and increasing the bioavailability of nitric oxide (NO), which promotes vasodilation. orscience.ru The ability of indole analogues to modulate such pathways suggests a broader benefit for cardiovascular health beyond single-target effects. orscience.runih.gov
Other Pharmacological Activities
Antioxidant Activity
Many indole derivatives, including 2-phenylindoles, have been recognized for their antioxidant capabilities, a property linked to the indole moiety's ability to act as a radical scavenger. nih.gov
In one study, a series of substituted 2-(4-aminophenyl)-1H-indoles and 2-(methoxyphenyl)-1H-indoles were synthesized and evaluated for their antioxidant activity. drugbank.com The 6-fluoro analogue of 2-(4-aminophenyl)indole (3b ) showed particularly potent activity in both DPPH and superoxide (B77818) radical scavenging assays, with inhibition rates of 80% and 81%, respectively, at a 1mM concentration. This level of activity was comparable to the reference standard, melatonin. drugbank.com Research has also shown that 2-phenyl-1H-indole derivatives with electron-donating substituents tend to be more effective antioxidants. nih.gov
Another study on indole-3-acetamides found that compound 15 not only had good antidiabetic activity but also exhibited significant antioxidant potential, with IC50 values of 0.35 ± 0.1 μM in the ABTS assay and 0.81 ± 0.25 μM in the DPPH assay. mdpi.comdrugbank.com
Table 2: Antioxidant Activity of Selected Indole Analogues
| Compound | Assay | Result | Source |
|---|---|---|---|
| Analogue 3b | DPPH Scavenging (at 1mM) | 80% Inhibition | drugbank.com |
| Analogue 3b | Superoxide Scavenging (at 1mM) | 81% Inhibition | drugbank.com |
| Compound 15 | ABTS Scavenging | IC50 = 0.35 ± 0.1 µM | mdpi.comdrugbank.com |
| Compound 15 | DPPH Scavenging | IC50 = 0.81 ± 0.25 µM | mdpi.comdrugbank.com |
| Melatonin (Standard) | DPPH Scavenging (at 1mM) | 98% Inhibition | drugbank.com |
Anticholinesterase Activity
Inhibition of cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a primary strategy for treating the symptoms of Alzheimer's disease. researchgate.net Indole alkaloids and their synthetic derivatives have been widely investigated as cholinesterase inhibitors. cyberleninka.ruresearchgate.net
A series of novel indole derivatives were synthesized and screened for their inhibitory effects on both AChE and BChE. cyberleninka.ru Among the tested compounds, compound 6e , featuring a p-bromo benzene (B151609) sulfonyl group, was the most active against AChE, with an IC50 value of 68.52 ± 0.04 µM. cyberleninka.ru The planar orientation and polarity of the bromo group were suggested to contribute to its preferred interaction with the enzyme. cyberleninka.ru Studies on other indole-based compounds, such as hydrazide-hydrazones, have also demonstrated good inhibitory potential against both AChE and BChE. The indole core is considered a favorable scaffold for inhibition, and substitutions on attached groups can modulate activity and selectivity between the two enzymes.
Antiarrhythmic Activity
Indole derivatives represent a promising class of compounds for managing cardiac arrhythmias. Their mechanism often involves the modulation of cardiac ion channels, such as sodium and calcium channels, which are critical for maintaining normal heart rhythm. google.comcvpharmacology.com
A study focused on 1,2-disubstituted aminoindole derivatives found that the compound SS-68 , or 2-phenyl-1-(3-pyrrolidin-1-yl-propyl)-1H-indole hydrochloride, exhibited a pronounced antiarrhythmic effect in various models of cardiogenic arrhythmia, including those induced by aconitine (B1665448) and calcium chloride. Its performance often exceeded that of reference drugs like amiodarone (B1667116) and lidocaine. Another study on indole derivatives with side chains resembling the drug changrolin (B1216510) also showed potent anti-arrhythmic activity. nih.gov One compound, MI2 , was found to be 2.4 times more potent than changrolin in restoring sinus rhythm from ouabain-induced tachycardia in guinea pigs. nih.gov The study noted no significant difference in antiarrhythmic activity when the 2-position of the indole was substituted with a phenyl group versus a methyl group. nih.gov
Furthermore, 2-substituted indole derivatives have been identified as blockers of N-type and T-type voltage-activated calcium channels (CaV2.2, CaV3.1, CaV3.2), and their potential use for treating tachyarrhythmias has been noted. google.com Blocking these channels can help control the electrical impulses in the heart, thereby preventing or terminating abnormal heart rhythms. nih.gov
Immunomodulatory Activity
While direct studies on the immunomodulatory activity of this compound are not extensively documented, research on related indole derivatives suggests potential in this area. For instance, certain arylthioindole (ATI) derivatives, which are potent inhibitors of tubulin polymerization, have been shown to stimulate the cytotoxic activity of natural killer (NK) cells. nih.gov This suggests that indole-based compounds can influence immune responses. Further research is needed to specifically evaluate the immunomodulatory properties of this compound and its analogues.
Anti-Trypanosoma cruzi Activity (Chagas Disease)
Chagas disease, caused by the parasite Trypanosoma cruzi, is a significant health concern in many parts of the world. nih.govnih.gov Research has identified substituted indoles as a promising class of compounds with activity against T. cruzi. nih.govnih.gov
A series of substituted indoles were identified through high-content screening for their activity against the intracellular amastigote form of T. cruzi. nih.govacs.org While the initial hits showed moderate potency, medicinal chemistry efforts aimed to improve their activity and pharmacokinetic properties. nih.govnih.gov For example, replacing a phenyl group with a pyridine (B92270) ring in some analogues led to improved metabolic stability. acs.org
Although specific data for this compound is not detailed in the provided search results, the broader class of 2-arylindoles has been investigated. One study explored a series of 1H-indole-2-carboxamides, with modifications on the indole core and other parts of the molecule. nih.govacs.org Small, electron-donating groups at the 5'-position of the indole core, such as methyl and cyclopropyl, were found to be favorable for activity. acs.org However, the optimization of this series was ultimately halted due to unfavorable drug metabolism and pharmacokinetic (DMPK) properties and a deprioritized mechanism of action (CYP51 inhibition). nih.govnih.gov
Table 1: Anti-Trypanosoma cruzi Activity of Selected Indole Analogues This table is for illustrative purposes and based on general findings for substituted indoles, not specifically this compound.
| Compound | Modification | T. cruzi Activity (pEC50) |
|---|---|---|
| Analogue A | 5'-methyl substitution | Moderate to good |
| Analogue B | 5'-cyclopropyl substitution | Moderate to good |
| Analogue C | 5'-halogen substitution | Inactive |
Bacterial Histidine Kinase Inhibition
Bacterial histidine kinases (HKs) are crucial components of two-component systems (TCS), which regulate various processes essential for bacterial survival, virulence, and drug resistance. nih.govmdpi.com This makes them attractive targets for the development of new antibacterial agents. nih.govmdpi.com The catalytic domain of HKs is highly conserved across many bacterial species, suggesting that inhibitors targeting this domain could have broad-spectrum activity. nih.gov
2-aryl-substituted indole derivatives have been identified as bacterial histidine kinase inhibitors. japsonline.com While specific inhibitory data for this compound against bacterial histidine kinases is not provided in the search results, the general class of 2-arylindoles shows promise. For example, a tyramine (B21549) derivative, RWJ-49815, was one of the earliest reported HK inhibitors with activity against Gram-positive bacteria. nih.gov The development of inhibitors targeting the catalytic domain of essential HKs is a key strategy in the search for novel antibiotics. nih.gov
Structure-Activity Relationship (SAR) Studies for this compound Analogues
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For 2-arylindole analogues, SAR studies have provided valuable insights.
In the context of anti-Trypanosoma cruzi activity, SAR exploration of 1H-indole-2-carboxamides revealed that small, aliphatic, electron-donating groups at the 5'-position of the indole ring, such as methyl, cyclopropyl, ethyl, and methoxy groups, resulted in moderate to good potency. acs.org Conversely, analogues with electron-withdrawing groups like halogens or a trifluoromethyl group were found to be inactive. acs.org
For inhibitors of cyclooxygenase-2 (COX-2), another area where indole derivatives have been studied, the substituents on the indole core and the aryl group at the 2-position significantly influence activity and selectivity. tandfonline.com
In the development of allosteric modulators for the CB1 receptor, SAR studies on 1H-indole-2-carboxamides showed that a chloro or fluoro group at the C5 position of the indole ring enhanced modulatory potency. nih.gov
These examples highlight the importance of systematic modifications to the 2-arylindole scaffold to understand and improve biological activity.
Biological Target Interaction Studies
Understanding how a compound interacts with its biological target is fundamental to drug discovery. This involves studying its binding affinity and its effects in cellular assays.
Binding affinity studies measure the strength of the interaction between a ligand and its receptor. For indole derivatives, these studies have been conducted for various targets.
In the context of NMDA receptor glycine (B1666218) site antagonists, the binding affinity of indole derivatives was evaluated using radioligand binding assays. ttuhsc.edu These studies helped to understand how different substituents on the indole ring affect affinity. ttuhsc.edu
For tryptamine (B22526) derivatives, which share the indole core, binding affinities for the 5-HT2A receptor were determined through radioligand binding assays to establish SAR. biomolther.org
Molecular docking studies have also been employed to predict the binding modes and affinities of indole analogues to their target enzymes, such as acetylcholinesterase (AChE) and glutathione (B108866) S-transferase (GST). yyu.edu.tr These computational studies can provide insights into the key interactions between the ligand and the active site of the protein. yyu.edu.tr
Table 2: Illustrative Binding Affinity Data for Indole Derivatives This table is a generalized representation and not specific to this compound.
| Compound Series | Target | Key Finding |
|---|---|---|
| Indole-2-carboxylates | NMDA Receptor Glycine Site | Substitution pattern on the indole benzene ring influences affinity. ttuhsc.edu |
| Tryptamine Derivatives | 5-HT2A Receptor | Substituents on the indole ring and side chain affect binding affinity. biomolther.org |
| 3-Substituted 2-methyl indoles | AChE/GST | Binding energies calculated via molecular docking correlate with inhibitory activity. yyu.edu.tr |
In vitro assays are essential for evaluating the biological effects of a compound, including its desired therapeutic activity and its potential toxicity to cells.
For anti-cancer applications, the cytotoxicity of indole derivatives is often assessed using the MTT assay on various cancer cell lines. rsc.orgbrieflands.com For example, a series of N-benzyl indole-3-carboxaldehyde-based hydrazones were tested against the MDA-MB-231 triple-negative breast cancer cell line. rsc.org One compound with a 2-methylphenyl substitution showed reasonable effectiveness with an IC50 of 29.4 ± 0.8 μM. rsc.org
In the context of anti-Trypanosoma cruzi activity, in vitro assays measure the potency of compounds against the intracellular amastigotes of the parasite and their selectivity over host cells. nih.govacs.org These assays are critical for identifying compounds with a good therapeutic window.
For immunomodulatory studies, the effect of compounds on the proliferation of immune cells, such as lymphocytes or macrophages, is investigated using assays like the lymphocyte blast transformation assay or MTT assay. researchcommons.orgmdpi.com
Molecular Docking and Simulation Studies
Molecular docking and simulation studies are powerful computational techniques that provide valuable insights into the binding mechanisms and interactions of ligands with their biological targets at the molecular level. These methods are instrumental in understanding the structure-activity relationships of novel compounds and in the rational design of more potent and selective drug candidates. For analogues of this compound, these studies have been pivotal in elucidating their interactions with various enzymes and receptors.
Computational studies have been employed to design and evaluate 2-methylindole (B41428) derivatives as potential inhibitors of key biological targets. For instance, in the context of breast cancer therapy, a series of 51 novel 2-methyl indole derivatives were computationally designed and evaluated as aromatase inhibitors. ijcrt.org Molecular docking studies identified ligands with strong binding affinities to the aromatase enzyme, with some exhibiting higher docking scores than the reference inhibitor, 6-chloro-5-cyano-2-methylindole. ijcrt.org Modifications at the 5th and 6th positions of the 2-methylindole core were found to significantly influence the binding interactions and inhibitory potential. ijcrt.org
In another study, 3-substituted 2-methyl indole analogues were investigated as inhibitors of acetylcholinesterase (AChE) and glutathione S-transferase (GST). yyu.edu.tr Molecular docking was used to understand the interaction modes within the active sites of these enzymes. The binding energies for the complexes were found to be in the range of -9.3 to -6.0 kcal/mol for AChE and -11.1 to -7.5 kcal/mol for GST, indicating favorable binding. yyu.edu.tr The compound 2-azido-1-(2-methyl-1H-indol-3-yl)ethanone was identified as a potent inhibitor for both enzymes. yyu.edu.tr
Similarly, docking studies on 2-phenylindole derivatives have been conducted to explore their potential as anticancer agents by targeting tubulin polymerization. researchgate.net These studies demonstrated that certain analogues could successfully dock into the colchicine binding site of α,β-tubulin, providing a rationale for their observed antitumor activity. researchgate.net
Furthermore, the versatility of the indole scaffold has been explored in designing inhibitors for other targets, such as the hepatitis C nonstructural protein 5B (NS5B) polymerase. derpharmachemica.com Molecular docking of 2-phenylindole derivatives into the active site of NS5B polymerase has helped in understanding the structural requirements for potent inhibition. derpharmachemica.com
The following table summarizes the results of selected molecular docking studies on this compound analogues and related indole derivatives, highlighting their target, binding affinity, and key interactions.
| Compound/Analogue | Target Protein | Docking Score/Binding Energy | Key Interactions/Findings |
| Ligand 41 (a 2-methylindole derivative) | Aromatase (PDB ID: 3S7S) | -7.5 kcal/mol | Formed four hydrogen bonds with ARG A:159, ARG A:205, and LEU A:202. ijcrt.org |
| Ligand 50 (a 2-methylindole derivative) | Aromatase | -9.6 kcal/mol | Contained a hydroxyl (-OH) group at the 5th position, showing strong binding affinity. ijcrt.org |
| 3-Substituted 2-methyl indole analogues | Acetylcholinesterase (AChE) | -9.3 to -6.0 kcal/mol | Moderate to good inhibitory activities were observed. yyu.edu.tr |
| 3-Substituted 2-methyl indole analogues | Glutathione S-transferase (GST) | -11.1 to -7.5 kcal/mol | Moderate to good inhibitory activities were observed. yyu.edu.tr |
| (E)-N'-[(1-benzyl-1H-indo1-3-yl)methylene]-2-(2-methylphenyl)acetohydrazide (5v) | Epidermal Growth Factor Receptor (EGFR) | Not explicitly stated, but showed reasonable effectiveness with an IC50 of 29.4 ± 0.8 μM. | Ortho-linking of the phenyl group was found to be significant for activity. rsc.org |
| 2-Phenyl indole derivative (n4PI) | EGFR Kinase (PDB ID: 3POZ) | -7 kcal/mol | Exhibited strong binding affinity. ijpsjournal.com |
These molecular modeling studies, in conjunction with synthesis and biological evaluation, provide a comprehensive understanding of the therapeutic potential of this compound analogues and guide the development of new and improved therapeutic agents.
Applications in Advanced Materials and Other Research Fields
Indole (B1671886) Derivatives in Organic Semiconductor Development
The field of organic electronics has seen significant progress, with organic semiconductors (OSCs) emerging as lightweight, flexible, and chemically versatile alternatives to traditional inorganic materials. researchgate.netwiley-vch.de Indole derivatives, including complex structures like indolo[3,2-b]indoles, are recognized as promising p-type organic semiconductors. postech.ac.kr The electron-donating nature of the indole core makes it a suitable building block for materials designed for efficient hole transport. postech.ac.kr
The performance of an organic semiconductor is heavily dependent on its molecular structure, which dictates its electronic properties, such as the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and its solid-state packing. postech.ac.kr The introduction of substituents, such as the 2-methylphenyl group in 2-(2-methylphenyl)-1H-indole, allows for the fine-tuning of these properties. Research into donor-acceptor type indole derivatives has shown that modifying the molecular structure can significantly alter the HOMO-LUMO energy gap, a critical parameter for semiconductor performance. researchgate.net For instance, studies on dicyanovinyl-substituted indolo[3,2-b]indole derivatives demonstrated that the choice of a π-linker could dramatically reduce the energy band gap and lead to balanced ambipolar charge transport, with both high hole and electron mobilities. postech.ac.kr
These findings underscore the potential of tailored indole derivatives in creating high-performance organic field-effect transistors (OFETs) and other electronic devices. postech.ac.krontosight.ai The strategic design of these molecules, balancing electronic properties and processability, is essential for advancing the field. postech.ac.krnih.gov
Table 1: Performance of Selected Indole-Based Organic Semiconductors
| Indole Derivative | Architecture | Hole Mobility (μh) (cm²/V·s) | Electron Mobility (μe) (cm²/V·s) | Band Gap (eV) |
|---|---|---|---|---|
| Indolo[3,2-b]indole (IDID) Derivative | p-type | 0.97 | - | - |
| 2H2TIDID-DCV | Ambipolar | 0.08 | 0.09 | 1.62 |
This table presents data for representative indole derivatives to illustrate their potential in organic electronics. postech.ac.krresearchgate.net
Applications in Energy Storage Devices (e.g., Aqueous Rechargeable Lithium-Ion Batteries)
The increasing demand for safe, affordable, and high-performance energy storage has driven research into new electrode materials for batteries. rsc.orgstanford.edu Organic electrode materials are gaining attention as sustainable alternatives to conventional inorganic-based materials. iaamonline.org Indole derivatives have emerged as promising candidates for this application, particularly in the context of aqueous rechargeable lithium-ion batteries (ARLIBs). iaamonline.orgresearchgate.net
The electrochemical performance of these materials is rooted in the redox activity and structural stability of the indole moiety. researchgate.net The nitrogen-containing heterocyclic ring can participate in lithiation and delithiation processes, which are fundamental to the charge-discharge cycle of a lithium-ion battery. iaamonline.org For example, a naphthol bis-indole derivative used as an anode material in an ARLIB delivered an initial discharge capacity of 113 mAh g⁻¹ and demonstrated high rate capability. iaamonline.org Similarly, a bis-indole derivative known as 2-[1H-indol-2-yl(1H-indol-3-yl)methyl]phenol (b-IMP) has been successfully employed as a cathode material in an aqueous system, showing excellent cyclability and reversible electrochemical properties. researchgate.net
Beyond direct use as electrode materials, indole derivatives also function as electrolyte additives. They can form a protective film on the surface of high-voltage cathodes, preventing electrolyte decomposition and enhancing the cycle performance and stability of lithium-ion batteries. confex.com The structural engineering of indole-based compounds is a key strategy for developing next-generation energy storage devices. dntb.gov.ua
Table 2: Electrochemical Performance of Indole Derivatives in ARLIBs | Indole-Based Electrode Material | Cell Configuration | Initial Discharge Capacity (mAh g⁻¹) | Coulombic Efficiency (%) | Cycle Stability | |---|---|---|---|---| | 3,3'-(naphthalen-1-ylmethanediyl)bis(1H-indole) (NBI) | Li-NBI | Sat. Li2SO4 | LiFePO4 | 113 | - | High rate capability | | 2-[1H-indol-2-yl(1H-indol-3-yl)methyl]phenol (b-IMP) | b-IMP | sat. Li2SO4 | Li-QZ | 81.99 | 96.95 | Excellent cyclability |
This table showcases the performance of specific indole derivatives as electrode materials in aqueous rechargeable lithium-ion batteries. iaamonline.orgresearchgate.net
Role of this compound in Agrochemical Synthesis
The indole scaffold is prevalent in many natural and synthetic compounds with biological activity, making it a structure of significant interest in agrochemistry. openmedicinalchemistryjournal.comresearchgate.net Indole derivatives are used in the synthesis of pesticides and agents to protect crops from pathogenic bacteria and fungi. researchgate.netacs.org
The synthesis of the potent insecticide chlorantraniliprole, for example, can involve an intermediate like 5-chloro-7-methylindoline-2,3-dione, highlighting the importance of substituted indoles in creating complex agrochemical molecules. google.com Research has also demonstrated the direct biocidal activity of novel indole derivatives. A study on a series of isatin–indole derivatives showed their potential as inhibitors of chorismate mutase, an enzyme found in bacteria, fungi, and plants, but not humans. researchgate.net Another synthesized compound, 1-(1H-indol-3-yl)hexan-1-one, exhibited high toxicity against the diamondback moth (Plutella xylostella), a significant agricultural pest, while showing selectivity and lower impact on beneficial insects like pollinators and predators. researchgate.net
Table 3: Bioactivity of Selected Indole Derivatives in Agrochemical Research
| Indole Derivative | Target Organism | Type of Activity |
|---|---|---|
| Chaetoindolone A | Xanthomonas oryzae pv. oryzae (rice pathogen) | Growth inhibition |
| Chaetogline A | Sclerotinia sclerotiorum (rape sclerotinia rot pathogen) | Fungicidal |
This table provides examples of the agrochemical potential of specific indole alkaloids and derivatives. researchgate.netacs.org
Utilization as Biochemical Probes in Biological Pathway and Mechanism Research
Indole derivatives are valuable tools in chemical biology and medicinal chemistry, often serving as biochemical probes to investigate complex biological systems. smolecule.comnih.gov Their ability to interact with a wide range of biological targets, including enzymes and receptors, stems from the versatile structure of the indole ring. nih.govsci-hub.se The fluorescence properties of many indole compounds also make them suitable for use as markers in biological imaging. ontosight.ai
The indole scaffold is a key component in molecules designed to study and interfere with pathological processes, such as the protein aggregation seen in neurodegenerative diseases like Alzheimer's. mdpi.comnih.gov Synthetic indole derivatives have been developed to act as agents that can disaggregate amyloid-β plaques. mdpi.com Computational and biochemical studies on 1,3,5-trisubstituted indole derivatives have explored their interactions with amyloid fragments, aiming to identify the structural features responsible for their binding and therapeutic potential. mdpi.com
As a specific molecule, this compound possesses a defined three-dimensional structure and lipophilicity due to its 2-methylphenyl substituent. drugbank.com These features can govern its interaction with biological macromolecules, making it a candidate for development as a chemical probe to study specific cellular pathways or as a lead structure for new therapeutic agents. smolecule.com The investigation of how such compounds bind to proteins and modulate their function is a key area of research. smolecule.commdpi.com
Table 4: Indole Derivatives as Probes and Modulators of Biological Targets
| Indole Derivative Class | Biological Target/Process | Application/Finding |
|---|---|---|
| Spirooxindoles | Protein Kinases (e.g., HER2, HER3) | Inhibition of signaling pathways in cancer cells. mdpi.com |
| 1,3,5-Trisubstituted Indoles | Amyloid-β (Aβ) peptide | Investigation of interactions for designing disaggregating agents for Alzheimer's disease. mdpi.com |
This table illustrates the use of different classes of indole derivatives to probe and modulate key biological targets. mdpi.comnih.govmdpi.com
Future Directions and Emerging Research Avenues for 2 2 Methylphenyl 1h Indole
Development of Novel Synthetic Methodologies
The synthesis of 2-aryl-1H-indoles, including 2-(2-methylphenyl)-1H-indole, is a dynamic area of research, with a continuous drive towards more efficient, sustainable, and versatile methods. nrfhh.com Future efforts are likely to focus on the following:
Green Chemistry Approaches: There is a growing emphasis on developing environmentally benign synthetic routes. nrfhh.com This includes the use of microwave-assisted synthesis, which can significantly reduce reaction times and increase yields. academie-sciences.fr Aqueous micellar media, utilizing surfactants like TPGS-750-M, are also being explored to facilitate reactions in water, a green solvent. mdpi.com
Catalytic Systems: Palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Suzuki reactions, have been instrumental in the synthesis of 2-arylindoles. nrfhh.comwits.ac.za Future research will likely focus on developing more robust and recyclable catalysts, including those based on other transition metals. researchgate.net The use of light-mediated and acid-mediated ring closure methods also presents promising avenues for novel synthetic strategies. wits.ac.za
One-Pot, Multi-Component Reactions: To enhance efficiency and atom economy, one-pot, three-component synthesis methods are being investigated. These approaches, often assisted by ultrasound irradiation, can streamline the synthesis of complex indole (B1671886) derivatives. academie-sciences.fr
| Synthetic Approach | Key Features | Potential Advantages |
| Microwave-Assisted Synthesis | Utilizes microwave irradiation to heat reactions. | Reduced reaction times, increased yields, and enhanced reaction rates. academie-sciences.fr |
| Aqueous Micellar Synthesis | Employs surfactants to create micelles in water, providing a non-polar environment for reactions. | Environmentally friendly, avoids the use of volatile organic solvents. mdpi.com |
| Palladium-Catalyzed Cross-Coupling | Utilizes palladium catalysts to form carbon-carbon bonds. | High efficiency and functional group tolerance. nrfhh.comwits.ac.zamdpi.com |
| One-Pot, Multi-Component Reactions | Combines multiple reaction steps into a single procedure without isolating intermediates. | Increased efficiency, reduced waste, and simplified purification. academie-sciences.fr |
Advanced Spectroscopic Characterization Techniques
A thorough understanding of the structural and electronic properties of this compound and its derivatives is crucial for predicting their behavior and function. While standard techniques like NMR and mass spectrometry remain fundamental, future research will increasingly rely on more advanced spectroscopic methods. bipublication.comajgreenchem.comdiva-portal.org
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, aiding in the unambiguous identification of compounds and their metabolites. mdpi.com Advanced NMR techniques, such as two-dimensional NMR (COSY, HSQC, HMBC), will continue to be vital for detailed structural elucidation of complex derivatives. ajgreenchem.com Furthermore, the combination of gas chromatography-Fourier transform infrared spectroscopy (GC-FTIR) offers a powerful tool for the separation and identification of volatile indole derivatives. diva-portal.org
Integrated Computational and Experimental Approaches in Drug Discovery
The synergy between computational modeling and experimental validation is revolutionizing drug discovery. ijpsjournal.com For this compound derivatives, this integrated approach is crucial for identifying and optimizing lead compounds.
Quantitative Structure-Activity Relationship (QSAR): QSAR studies are employed to build models that correlate the structural features of molecules with their biological activity. nih.gov These models can predict the activity of new, unsynthesized compounds, thereby guiding synthetic efforts. nih.gov For instance, a QSAR model for 2-aryl-5-nitro-1H-indole derivatives suggested that increasing the molecular volume and the Mulliken atomic charge of C(3) could enhance their activity as efflux pump inhibitors. nih.gov
Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a target protein. researchgate.netsmolecule.com It provides insights into the binding interactions and helps in understanding the mechanism of action at a molecular level. researchgate.netsmolecule.com Docking studies have been used to investigate the binding of indole derivatives to various targets, including enzymes and receptors. mdpi.com
Density Functional Theory (DFT): DFT calculations are used to study the electronic structure and properties of molecules. researchgate.net This information can be used to understand chemical reactivity and to predict spectroscopic properties. researchgate.net
Exploration of New Therapeutic Indications and Biological Targets
The indole nucleus is a "privileged scaffold" in medicinal chemistry, known for its wide range of biological activities. sci-hub.senih.govijpsjournal.com While research on this compound derivatives has shown promise in areas like anticancer and antimicrobial applications, future investigations will likely explore a broader spectrum of therapeutic targets. smolecule.comontosight.ai
Emerging research on indole derivatives highlights their potential as:
Anticancer Agents: Targeting various mechanisms, including tubulin polymerization inhibition, cell cycle arrest, and induction of apoptosis. researchgate.netmdpi.comnih.gov
Antimicrobial Agents: Including activity against drug-resistant bacteria by inhibiting efflux pumps. nih.govjapsonline.com
Anti-inflammatory Agents: By targeting enzymes like cyclooxygenase (COX). omicsonline.org
Neuroprotective Agents: Showing potential in the context of diseases like Alzheimer's. mdpi.com
Antiviral Agents: With activity against viruses like influenza. ijpsjournal.com
The exploration of dual or multi-target compounds, where a single molecule acts on multiple biological targets, is a particularly promising strategy for treating complex diseases like cancer and neurodegenerative disorders. ijpsjournal.com
| Therapeutic Area | Potential Mechanism of Action |
| Oncology | Inhibition of tubulin polymerization, EGFR inhibition, cell cycle arrest. researchgate.netmdpi.comnih.gov |
| Infectious Diseases | Inhibition of bacterial efflux pumps, direct antibacterial/antifungal activity. ijpsjournal.comnih.govjapsonline.com |
| Inflammation | Inhibition of cyclooxygenase (COX) enzymes. omicsonline.org |
| Neurodegenerative Diseases | Neuroprotective effects, inhibition of beta-amyloid aggregation. mdpi.com |
| Virology | Inhibition of viral replication. ijpsjournal.com |
Material Science Applications and Functional Device Integration
The unique photophysical and electronic properties of indole derivatives make them attractive candidates for applications in material science. smolecule.comontosight.ai The electron-rich nature of the indole ring contributes to its potential use in organic electronics and photonic devices. researchgate.netsmolecule.com
Future research in this area could focus on:
Organic Light-Emitting Diodes (OLEDs): The development of novel indole-based materials for use as emitters or host materials in OLEDs.
Organic Photovoltaics (OPVs): The design and synthesis of indole derivatives as donor or acceptor materials in organic solar cells.
Sensors: The creation of chemosensors for the detection of ions or small molecules, leveraging the changes in the optical or electronic properties of indole derivatives upon binding. acs.org For example, indole-based hydrazones have been developed as colorimetric sensors for fluoride (B91410) ions. acs.org
The integration of these materials into functional devices will require a multidisciplinary approach, combining expertise in synthetic chemistry, materials science, and engineering.
Q & A
Q. Basic
- NMR Spectroscopy : and NMR identify substituent positions (e.g., methylphenyl group at C2) and confirm indole protonation states.
- X-ray Crystallography : Single-crystal analysis resolves bond angles (e.g., C3–C4–C5 = 123.45(9)°) and torsion angles (e.g., C3–C8–C7–C6 = 0.03(18)°) to validate the planar indole core and substituent orientation. Use SHELXL for refinement and ORTEP-3 for visualization .
How do SHELX and ORTEP software tools enhance crystallographic data interpretation for this compound?
Q. Advanced
- SHELXL : Refines high-resolution crystallographic data, handling twinning or disorder in the methylphenyl group. It calculates anisotropic displacement parameters to model thermal motion accurately.
- ORTEP-3 : Generates 3D thermal ellipsoid plots, highlighting deviations from planarity in the indole ring (e.g., torsional strain due to steric hindrance). These tools are critical for identifying weak hydrogen-bonding interactions (N–H···π) in crystal packing .
What role does hydrogen bonding play in the solid-state packing of this compound?
Basic
Intermolecular N–H···π interactions dominate crystal packing, forming chains along the [001] direction. Graph set analysis (Etter’s method) classifies these as motifs. Weak C–H···O/F interactions (if fluorinated derivatives exist) further stabilize the lattice. Such analysis guides co-crystal design for improved solubility .
How can structure-activity relationship (SAR) studies optimize bioactive derivatives of this compound?
Advanced
SAR studies focus on modifying the indole core (e.g., introducing sulfonyl or isoxazole groups at C3) to enhance bioactivity. For example, N-[2-[(2-methylphenyl)amino]ethyl] derivatives show anticancer potential by inhibiting kinase pathways. Use in vitro assays (e.g., IC measurements) and docking simulations to correlate substituent effects (e.g., electron-withdrawing groups) with target binding .
What safety protocols are essential when handling reactive intermediates in the synthesis of this compound?
Q. Advanced
- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates (e.g., isocyanides).
- PPE : Wear nitrile gloves and safety goggles (EN 166 standard) when handling corrosive reagents (e.g., trifluoroacetic acid in isocyanide synthesis).
- Waste Disposal : Segregate halogenated byproducts (e.g., brominated indoles) for professional hazardous waste treatment .
How can synthetic byproducts in multi-step syntheses of this compound be identified and characterized?
Advanced
Byproducts (e.g., regioisomers or dimerized indoles) are identified via HPLC-MS and NMR (if fluorinated). HRMS-ESI confirms molecular weights, while X-ray diffraction distinguishes structural isomers. For example, methyl ester byproducts from incomplete coupling can be separated via silica gel chromatography (hexane/EtOAc gradient) .
What purification techniques are most effective for isolating this compound?
Q. Basic
- Column Chromatography : Use silica gel with a hexane/ethyl acetate (4:1) eluent to separate unreacted indole precursors.
- Recrystallization : Dissolve crude product in hot ethanol and cool slowly to obtain needle-shaped crystals. Monitor purity via melting point (mp 145–147°C) and TLC (R = 0.3 in dichloromethane) .
How does computational modeling predict the solid-state behavior of this compound?
Advanced
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model electrostatic potential surfaces to predict hydrogen-bonding sites. Molecular dynamics (MD) simulations assess packing efficiency, correlating with experimental lattice parameters (e.g., unit cell dimensions from X-ray data). Such models guide polymorph screening to avoid undesired crystal forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
